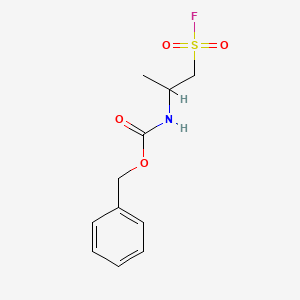
Benzyl N-(1-fluorosulfonylpropan-2-yl)carbamate
Description
Benzyl N-(1-fluorosulfonylpropan-2-yl)carbamate: is a chemical compound with the molecular formula C11H14FNO4S and a molecular weight of 275.3 g/mol It is characterized by the presence of a benzyl group, a fluorosulfonyl group, and a carbamate moiety
Properties
IUPAC Name |
benzyl N-(1-fluorosulfonylpropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO4S/c1-9(8-18(12,15)16)13-11(14)17-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULYPZWRNSWJFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)F)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-(1-fluorosulfonylpropan-2-yl)carbamate typically involves the reaction of benzyl carbamate with a fluorosulfonylating agent. One common method includes the use of fluorosulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The fluorosulfonyl group in Benzyl N-(1-fluorosulfonylpropan-2-yl)carbamate can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as or in the presence of a base like .
Hydrolysis: Acidic conditions (e.g., ) or basic conditions (e.g., ).
Major Products:
Sulfonamide derivatives: from nucleophilic substitution with amines.
Sulfonate derivatives: from nucleophilic substitution with thiols.
Amine and carbon dioxide: from hydrolysis of the carbamate moiety.
Scientific Research Applications
Chemistry: Benzyl N-(1-fluorosulfonylpropan-2-yl)carbamate is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine: In medicinal chemistry, this compound can be employed in the design and synthesis of potential drug candidates. The sulfonyl group is known to enhance the pharmacokinetic properties of drugs, such as solubility and metabolic stability .
Industry: The compound may find applications in the development of specialty chemicals and materials. Its unique chemical structure allows for the creation of novel polymers and advanced materials with specific properties .
Mechanism of Action
The mechanism of action of Benzyl N-(1-fluorosulfonylpropan-2-yl)carbamate is primarily based on its ability to undergo nucleophilic substitution reactions. The fluorosulfonyl group acts as an electrophilic center, attracting nucleophiles and facilitating the formation of new chemical bonds. This reactivity is harnessed in various synthetic applications to modify and functionalize target molecules .
Comparison with Similar Compounds
- Benzyl N-(1-chlorosulfonylpropan-2-yl)carbamate
- Benzyl N-(1-bromosulfonylpropan-2-yl)carbamate
- Benzyl N-(1-iodosulfonylpropan-2-yl)carbamate
Uniqueness: Benzyl N-(1-fluorosulfonylpropan-2-yl)carbamate is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and stability compared to its chloro, bromo, and iodo counterparts. The fluorine atom enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. Additionally, the fluorosulfonyl group can improve the metabolic stability and bioavailability of drug candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


